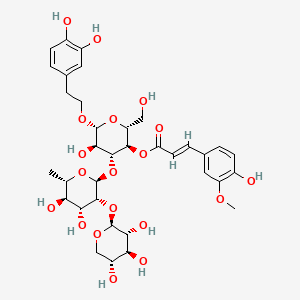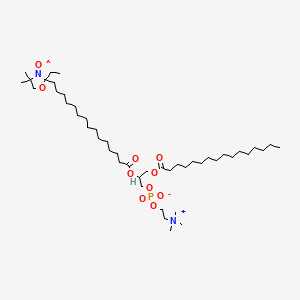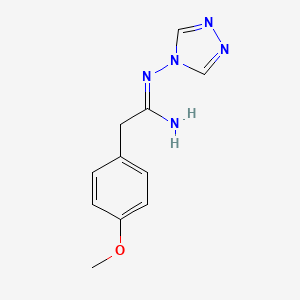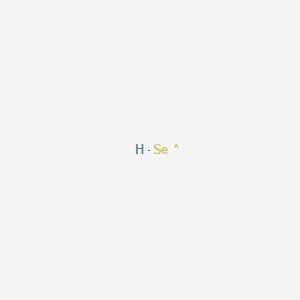
Selanyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selanyl is a selenium hydride and an inorganic radical.
Aplicaciones Científicas De Investigación
Immunomodulatory Effects and Mechanisms of Action of Phyllanthus Species
Phyllanthus species, including Phyllanthus amarus, Phyllanthus emblica, Phyllanthus niruri, and Phyllanthus urinaria, have demonstrated significant immunomodulatory effects. These species and their bioactive metabolites, such as corilagin, geraniin, and gallic acid, modulate both innate and adaptive immune systems through various mechanisms. They hold potential therapeutic benefits for treating immune-related diseases. However, the majority of studies have been based on crude extracts, lacking detailed chemical characterization and in-depth studies of the underlying mechanisms involved in the immunomodulatory effects. Extensive experimental and preclinical studies are needed to validate their traditional uses and pave the way for clinical trials for their development as therapeutic agents for treating immune-related disorders (Jantan, Haque, Ilangkovan, & Arshad, 2019).
Pharmacological Activities and Traditional Uses of Phyllanthus Species
Structural Equation Modeling (SEM) in Psychological and Ecological Research
SEM has been applied in various research fields, including psychological and ecological studies, to analyze complex relationships between variables. It offers a comprehensive framework that integrates meta-analytic techniques and SEM, providing a robust approach for synthesizing studies and testing hypotheses. However, the correct application of SEM requires careful consideration of methodological issues, model selection, and interpretation of results to avoid questionable inferences and improve the quality and impact of research (MacCallum & Austin, 2000).
Selenium Biofortification and Phytoremediation
Selenium (Se) is an element with a narrow margin between deficiency and toxicity. Phytotechnologies involving plants and their associated microbes can address the problems of Se toxicity and deficiency. Plants can be used for Se phytoremediation to prevent toxicity from environmental Se excess, and for Se biofortification to address deficiency in humans or livestock. The efficiency of Se phytoremediation and biofortification can be optimized based on the understanding of plant Se accumulation, transformation, volatilization, and tolerance, as well as the role of plant-associated microbes in these processes (Schiavon & Pilon-Smits, 2017).
Propiedades
Número CAS |
13940-22-2 |
|---|---|
Nombre del producto |
Selanyl |
Fórmula molecular |
HSe |
Peso molecular |
79.98 g/mol |
Nombre IUPAC |
λ1-selane |
InChI |
InChI=1S/HSe/h1H |
Clave InChI |
VUGWMQXJZSOYNI-UHFFFAOYSA-N |
SMILES |
[SeH] |
SMILES canónico |
[SeH] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



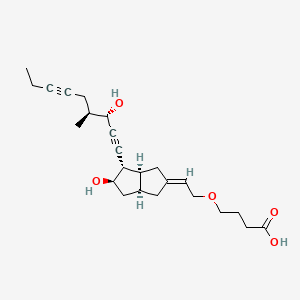
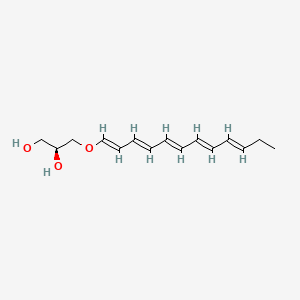

![7-[(1R,5R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-3,3-dimethyl-2-oxocyclopentyl]-6-oxoheptanoic acid](/img/structure/B1231257.png)
![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3R,5S)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxy-2-methylheptan-4-one](/img/structure/B1231258.png)
![(4R,4aS,6aR,6aS,6bR,9S,12aR,14bR)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-4-[(E)-2-methylbut-2-enoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B1231262.png)
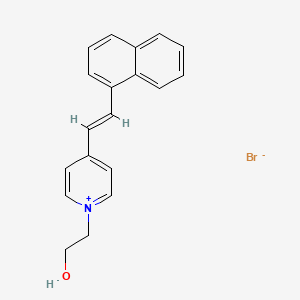



![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1231270.png)
